Sodium hypophosphite

Beschreibung

Eigenschaften

InChI |

InChI=1S/Na.HO2P/c;1-3-2/h;(H,1,2)/q+1;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKNDXOLMOFEJH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

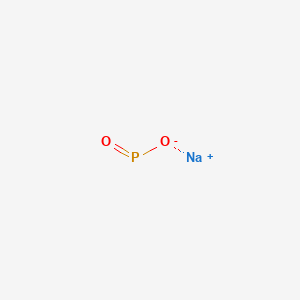

[O-]P=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.962 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White granules or crystals; [HSDB] | |

| Record name | Sodium hypophosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

White, colorless, deliquescent granules; saline taste. Soluble in 1 part water, 0.15 part boiling water; freely soluble in glycerol and in boiling alcohol; soluble in cold alcohol, slightly soluble in absolute alcohol. Insoluble in ether. Solubility of anhydrous NaH2PO2 at 25 °C in ethylene glycol: 33.0 g/100g; in propylene glycol: 9.7 g/100g. /Sodium hypophosphite monohydrate/, In water, 909 g/L at 30 °C and pH 5.8 to 5.9, Soluble in water, Slightly soluble in alcohol, Slightly soluble in ammonia and ammonium hydroxide | |

| Record name | Sodium hypophosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 1.77 /Sodium hypophosphite monohydrate/ | |

| Record name | Sodium hypophosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, pearly, crystalline plates or white granular powder, White crystals | |

CAS No. |

7681-53-0 | |

| Record name | Sodium phosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM HYPOPHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TU1537O43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium hypophosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Melting point equals 392 °F (decomposes into toxic and explosive phosphine gas), Decomposes above 238 °C (OECD Guideline 102) | |

| Record name | Sodium hypophosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sodium hypophosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Sodium Hypophosphite from White Phosphorus

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of sodium hypophosphite from white phosphorus is an industrial process that involves highly toxic, pyrophoric, and hazardous materials, including white phosphorus and phosphine gas. This guide is intended for informational purposes for professionals in controlled laboratory or industrial settings. All experimental work should be conducted by trained personnel with appropriate safety measures, including the use of a certified fume hood, personal protective equipment (PPE), and continuous gas monitoring.

Introduction

This compound (NaH₂PO₂), also known as sodium phosphinate, is a crucial reducing agent with significant applications in various fields, including electroless nickel plating, chemical synthesis, and formerly in pharmaceuticals.[1][2] The primary industrial synthesis route involves the reaction of white phosphorus (P₄) with a caustic solution, typically sodium hydroxide.[3] This process is a classic example of a disproportionation reaction, where elemental phosphorus is simultaneously oxidized and reduced.[4][5][6]

This technical guide provides a comprehensive overview of the synthesis of this compound from white phosphorus, detailing the core chemical principles, experimental protocols, and process variables.

Core Chemical Principles

The fundamental reaction involves heating white phosphorus in an aqueous solution of sodium hydroxide. This reaction yields this compound and the highly toxic phosphine gas (PH₃) as a byproduct.[3][4][5]

The balanced chemical equation for this reaction is: P₄ + 3NaOH + 3H₂O → 3NaH₂PO₂ + PH₃[7][8]

In this disproportionation reaction, the oxidation state of phosphorus in its elemental form (P₄) is 0. In the products, the oxidation state of phosphorus in this compound (NaH₂PO₂) is +1, while in phosphine (PH₃) it is -3.[4][5][8]

Industrial processes often incorporate calcium hydroxide to manage byproduct formation and improve the purity of the final product.[9]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound, derived from established chemical literature and patents.

Protocol 1: Direct Synthesis with Sodium Hydroxide

This protocol is a fundamental laboratory-scale synthesis.

-

Materials:

-

White phosphorus (P₄)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Inert gas (Nitrogen or Argon)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel with pressure equalizing tube

-

Magnetic stirrer

-

Heating mantle

-

Gas outlet tube leading to a scrubber (e.g., bleach or copper sulfate solution) to neutralize phosphine gas.

-

Nitrogen/Argon inlet

-

-

Procedure:

-

The reaction apparatus is assembled in a fume hood.

-

The system is purged with an inert gas, such as nitrogen, to remove all oxygen.[10]

-

A specific quantity of white phosphorus is placed in the flask under a layer of water.[10]

-

An aqueous solution of sodium hydroxide is placed in the dropping funnel.[10]

-

The phosphorus-water mixture is heated to a controlled temperature, typically between 60°C and 95°C.[10]

-

The sodium hydroxide solution is added dropwise to the vigorously stirred phosphorus suspension over a period of time.[10]

-

The reaction temperature is then raised and maintained for several hours until the evolution of phosphine gas ceases.[10]

-

The resulting solution is then filtered to remove any unreacted phosphorus and other solid impurities.

-

The filtrate, an aqueous solution of this compound, can be concentrated by evaporation to crystallize the product.

-

Protocol 2: Industrial Synthesis with Calcium Hydroxide

This method is adapted from patented industrial processes to improve yield and purity.

-

Materials:

-

White phosphorus (P₄)

-

Calcium hydroxide (Ca(OH)₂)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

An aqueous suspension of calcium hydroxide and sodium carbonate is prepared in a reaction vessel.[11]

-

The system is purged with an inert gas.

-

Granulated white phosphorus is added to the stirred suspension.[11]

-

The temperature is gradually raised to 70-80°C and maintained for approximately 2 hours, during which the majority of the phosphine gas evolves.[11]

-

The temperature is then increased to 100°C for another 2 hours to complete the reaction.[11]

-

The mixture is cooled and filtered to remove insoluble calcium salts, such as calcium phosphite.[9][11]

-

The resulting filtrate is a purer solution of this compound.[11]

-

Data Presentation

The following tables summarize key quantitative data related to the synthesis of this compound from white phosphorus.

| Parameter | Value | Reference |

| Reactant | Molar Mass ( g/mol ) | |

| White Phosphorus (P₄) | 123.896 | |

| Sodium Hydroxide (NaOH) | 39.997 | |

| Water (H₂O) | 18.015 | |

| Product | ||

| This compound (NaH₂PO₂) | 87.98 | |

| Phosphine (PH₃) | 33.998 |

Table 1: Molar Masses of Reactants and Products

| Parameter | Value | Reference |

| Reaction Temperature | 70 - 100 °C | [11] |

| Reaction Time | 5 - 7 hours | [11] |

| Yield | 80 - 85% | [11] |

Table 2: Typical Reaction Conditions and Yield for Industrial Synthesis

Mandatory Visualizations

Diagram 1: Chemical Reaction Pathway

References

- 1. This compound | NaO2P | CID 23675242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. imarcgroup.com [imarcgroup.com]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. White phosphorus reacts with caustic soda The products class 11 chemistry CBSE [vedantu.com]

- 5. White P reacts with caustic soda the products are PH3 class 12 chemistry CBSE [vedantu.com]

- 6. White phosphorus reacts with caustic soda, the products are 𝑃𝐻_3 𝑎𝑛𝑑.. [askfilo.com]

- 7. brainly.in [brainly.in]

- 8. White phosphorus reacts with caustic soda. The products are `PH_(3)` and `NaH_(2)PO_(2)`. This reaction is an example of [allen.in]

- 9. US4379132A - Process for this compound - Google Patents [patents.google.com]

- 10. US2977192A - Process for the production of phosphine and this compound - Google Patents [patents.google.com]

- 11. US3052519A - Process of preparing pure this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Sodium Hypophosphite Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O) is an inorganic salt that has garnered significant attention across various scientific disciplines, including pharmaceuticals, for its potent reducing capabilities and unique chemical properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound monohydrate, offering valuable data and experimental insights for researchers, scientists, and professionals in drug development. Its primary applications in organic synthesis, particularly as a reducing agent in processes like reductive amination for the formation of amines, and in industrial applications such as electroless nickel plating, underscore its versatility. A thorough understanding of its properties is crucial for its effective and safe utilization in laboratory and manufacturing settings.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound monohydrate are summarized below. These properties are critical for its handling, storage, and application in various experimental and industrial processes.

General Properties

This compound monohydrate is a white, odorless, crystalline solid. It is known to be deliquescent, readily absorbing moisture from the atmosphere.[1][2][3] This hygroscopic nature necessitates storage in a cool, dry place, isolated from oxidizing materials.[3]

| Property | Value | References |

| Chemical Formula | NaH₂PO₂·H₂O | [3] |

| Molecular Weight | 105.99 g/mol | [2] |

| Appearance | White, colorless, deliquescent granules or crystalline powder | [1] |

| Odor | Odorless | [1] |

| Taste | Saline | [1] |

Thermal Properties

The thermal behavior of this compound monohydrate is a critical consideration for its application in heated reactions.

| Property | Value | References |

| Melting Point | Decomposes above 90 °C | [4] |

| Decomposition | When strongly heated, it decomposes to evolve phosphine (PH₃), which can ignite spontaneously in air. It may explode when triturated with oxidizing agents. | [1] |

Density and pH

| Property | Value | References |

| Density | 1.77 g/cm³ (monohydrate) | [1][3] |

| pH of Aqueous Solution | Neutral | [1] |

Solubility

This compound monohydrate exhibits high solubility in water and is also soluble in several organic solvents.

| Solvent | Solubility | Temperature (°C) | References |

| Water | 1 part solute in 1 part water | - | [1] |

| Boiling Water | 1 part solute in 0.15 parts water | 100 | [1] |

| Water | 909 g/L | 30 | [1] |

| Water | 1100 g/L | 20 | [4] |

| Glycerol | Freely soluble | - | [1] |

| Boiling Alcohol | Freely soluble | - | [1] |

| Cold Alcohol | Soluble | - | [1] |

| Absolute Alcohol | Slightly soluble | - | [1] |

| Ether | Insoluble | - | [1] |

| Ethylene Glycol | 33.0 g/100g (anhydrous) | 25 | [1][3] |

| Propylene Glycol | 9.7 g/100g (anhydrous) | 25 | [1][3] |

| Ammonia/Ammonium Hydroxide | Slightly soluble | - | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of the physicochemical properties of this compound monohydrate.

Determination of Solubility as a Function of Temperature

This protocol describes a method to determine the solubility of this compound monohydrate in water at various temperatures to construct a solubility curve.

Materials:

-

This compound monohydrate

-

Distilled water

-

Large test tube

-

Thermometer

-

Stirring rod

-

Water bath (beaker of water on a hot plate)

-

Balance

-

Burette or graduated cylinder

Procedure:

-

Accurately weigh a specific amount of this compound monohydrate and transfer it to the test tube.[5][6][7][8][9]

-

Add a measured volume of distilled water to the test tube.[5][6][7][8][9]

-

Heat the test tube in a water bath while continuously stirring the solution until all the salt has dissolved.[5][6][7][8][9]

-

Remove the test tube from the water bath and allow it to cool while continuing to stir.[5][6][8]

-

Carefully observe the solution and record the temperature at which the first crystals of the salt appear. This is the saturation temperature for that specific concentration.[5][6][8]

-

Add a small, measured volume of distilled water to the same test tube and repeat steps 3-5 to determine the saturation temperature for the new, more dilute concentration.[5]

-

Repeat step 6 several times to obtain a series of data points (solubility vs. temperature).

-

Calculate the solubility for each data point in grams of solute per 100 g of water.

-

Plot the solubility (y-axis) against the temperature (x-axis) to generate the solubility curve.[6]

Thermal Analysis by TGA/DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal decomposition and phase transitions of this compound monohydrate.

Instrumentation:

-

Simultaneous TGA/DSC instrument

Procedure:

-

Accurately weigh a small sample (5-10 mg) of this compound monohydrate into an appropriate TGA/DSC pan (e.g., aluminum or alumina).

-

Place the sample pan and a reference pan into the instrument.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

The experiment should be conducted under a controlled atmosphere, such as a continuous flow of an inert gas (e.g., nitrogen or argon) to prevent oxidation.

-

Record the weight loss (TGA) and the differential heat flow (DSC) as a function of temperature.

-

Analyze the resulting TGA curve to identify temperature ranges of mass loss, which correspond to dehydration and decomposition events. The DSC curve will indicate whether these events are endothermic or exothermic.

Spectroscopic Analysis

Spectroscopic techniques are vital for the structural elucidation and identification of this compound monohydrate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the molecule. The spectrum of this compound monohydrate is characterized by bands corresponding to the vibrations of the hypophosphite anion (H₂PO₂⁻) and the water of hydration.

Key Vibrational Bands:

-

P-H stretching: Strong bands are typically observed in the region of 2300-2400 cm⁻¹.

-

P=O stretching: A strong absorption band is expected around 1200 cm⁻¹.

-

PO₂ symmetric and asymmetric stretching: These bands appear in the 1050-1150 cm⁻¹ region.

-

PH₂ bending and rocking modes: These vibrations are found at lower wavenumbers, typically below 1000 cm⁻¹.

-

O-H stretching (water): A broad band is present in the region of 3000-3600 cm⁻¹ due to the water of hydration.

-

H-O-H bending (water): A band around 1600-1650 cm⁻¹ is characteristic of the bending vibration of the water molecule.

A representative FTIR spectrum can be found in spectral databases such as PubChem.[2]

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR for studying vibrational modes.

Key Raman Shifts:

-

The Raman spectrum of this compound monohydrate would show characteristic peaks for the P-H, P=O, and PO₂ vibrations. Information on the Raman spectrum can be found in databases like PubChem.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for characterizing phosphorus-containing compounds.

³¹P NMR:

-

The ³¹P NMR spectrum of this compound monohydrate in D₂O is expected to show a characteristic signal. The chemical shift and coupling to the directly attached protons provide structural confirmation. The hypophosphite ion gives rise to a distinct resonance in the ³¹P NMR spectrum.[10][11]

Applications in Drug Development and Synthesis

This compound monohydrate serves as a key reagent in organic synthesis, particularly in the pharmaceutical industry.

Reductive Amination

Reductive amination is a fundamental transformation in organic chemistry for the synthesis of amines, which are common moieties in active pharmaceutical ingredients (APIs). This compound has emerged as a non-toxic, stable, and environmentally friendly reducing agent for this reaction. The process typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced by this compound to the corresponding amine.[12][13]

Proposed Mechanism of Reductive Amination using this compound:

Caption: Proposed mechanism for reductive amination using this compound.

Experimental Workflow: Synthesis of a Pharmaceutical Intermediate

The following workflow illustrates the general steps for the synthesis of a pharmaceutical intermediate via reductive amination using this compound.

References

- 1. This compound | NaO2P | CID 23675242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound monohydrate | H2NaO3P | CID 23708894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. limac.lv [limac.lv]

- 5. fountainheadpress.com [fountainheadpress.com]

- 6. laguardia.edu [laguardia.edu]

- 7. purdue.edu [purdue.edu]

- 8. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 9. sites.prairiesouth.ca [sites.prairiesouth.ca]

- 10. rsc.org [rsc.org]

- 11. Hypophosphite ion as a 31P nuclear magnetic resonance probe of membrane potential in erythrocyte suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - Influence of the cation in hypophosphite-mediated catalyst-free reductive amination [beilstein-journals.org]

A Technical Guide to the Crystal Structure and Spectroscopic Analysis of Sodium Hypophosphite

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the crystal structure and analytical characterization of sodium hypophosphite (NaH₂PO₂). It details the crystallographic parameters of its hydrated form, presents key spectroscopic data from Fourier-Transform Infrared (FTIR) and Raman analyses, and outlines its thermal decomposition behavior. This document includes detailed experimental protocols for the primary analytical techniques and utilizes structured data tables and graphical workflows to facilitate understanding and replication of results.

Introduction

This compound, also known as sodium phosphinate, is the sodium salt of hypophosphorous acid with the chemical formula NaH₂PO₂.[1] It is commonly encountered as a stable, odorless, white crystalline monohydrate (NaH₂PO₂·H₂O).[1] The compound is highly soluble in water and is known to be hygroscopic, readily absorbing moisture from the air.[1] Its primary industrial application lies in its role as a powerful reducing agent, most notably in electroless nickel plating, where it facilitates the deposition of a durable nickel-phosphorus film on various substrates.[1][2][3]

The hypophosphite anion [H₂PO₂]⁻ is characterized by a tetrahedral phosphorus center.[3] Understanding the precise crystal structure, vibrational modes, and thermal stability of this compound is crucial for its application in materials science, chemical synthesis, and for ensuring safety, as its decomposition can release flammable phosphine gas.[1][4] This guide synthesizes crystallographic and spectroscopic data to provide a detailed analytical profile of the compound.

Crystal Structure of this compound Hydrate

The crystal structure of this compound has been determined through single-crystal X-ray diffraction. A detailed study of a hydrated form, specifically this compound hydrate (NaH₂PO₂·⅘H₂O), reveals a monoclinic crystal system.[5] The structure consists of sodium cations coordinated by oxygen atoms from both the hypophosphite anions and water molecules.

Table 1: Crystallographic Data for this compound Hydrate (NaH₂PO₂·⅘H₂O) [5]

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.127 |

| b (Å) | 13.572 |

| c (Å) | 12.930 |

| β (°) | 102.98 |

| Unit Cell Volume (ų) | 1901.3 |

| Z (Formula units/cell) | 20 |

The geometry of the hypophosphite anion is a key feature, exhibiting a distorted tetrahedral arrangement around the central phosphorus atom.[6] The O-P-O angle is typically larger than the H-P-H angle, a result of repulsion between the more electronegative oxygen atoms.[5][6]

Table 2: Idealized Geometry of the Hypophosphite Anion [6]

| Parameter | Approximate Angle |

|---|---|

| O-P-O | ~115° |

| H-P-H | ~100° |

Analytical Characterization

Spectroscopic Analysis

FTIR and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of the hypophosphite anion, providing a molecular fingerprint of the compound.

A general workflow for spectroscopic analysis is outlined below.

Caption: General workflow for FTIR and Raman spectroscopic analysis.

3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is dominated by vibrations of the [H₂PO₂]⁻ anion. The key absorption bands correspond to P-H and P-O stretching and bending modes.

Table 3: FTIR Spectroscopy Data for this compound [7]

| Wavenumber (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~2396 | ν(P-H) | P-H stretching |

| ~2340 | ν(P-H) | P-H stretching |

| ~1220 | δ(P-H) | P-H bending (scissoring) |

| ~1165 | νₐ(PO₂) | Asymmetric PO₂ stretching |

| ~1045 | νₛ(PO₂) | Symmetric PO₂ stretching |

| ~815 | ρ(P-H) | P-H rocking |

| ~474 | δ(PO₂) | PO₂ bending (scissoring) |

3.1.2. Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations. The scattering from the H₂PO₂⁻ ion is assumed to correspond to the C₂ᵥ point group.[8]

Table 4: Raman Spectroscopy Data for this compound [8]

| Wavenumber Shift (cm⁻¹) | Assignment |

|---|---|

| 2321 | P-H stretch |

| 2296 | P-H stretch |

| 1175 | P-H bend |

| 1045 | P-O stretch |

| 821 | P-H bend |

| 465 | O-P-O bend |

| 358 | O-P-O bend |

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of this compound. The monohydrate first loses its water of crystallization before decomposing at higher temperatures.[9] Upon strong heating, it disproportionates to produce phosphine (PH₃), a spontaneously flammable and toxic gas, and various sodium phosphates.[1][4][10]

The overall decomposition reaction can be represented as: 2 NaH₂PO₂ → PH₃ + Na₂HPO₄[1]

The workflow for thermal analysis is depicted below.

Caption: Workflow for Thermogravimetric and DSC analysis.

Table 5: Thermal Analysis Data for this compound Monohydrate

| Temperature Range (°C) | Event | Observation |

|---|---|---|

| > 100 | Dehydration | Loss of water of crystallization.[9] |

| ~200 - 310 | Decomposition / Disproportionation | Onset of decomposition.[1][11] When heated under confinement, a thermal explosion can occur.[11] Emits flammable phosphine (PH₃) and forms sodium phosphate products.[1][10] |

Experimental Protocols

Single-Crystal X-ray Diffraction

This protocol describes the general steps for determining the crystal structure of a compound like this compound hydrate.

-

Crystal Growth: Grow single crystals of suitable size and quality from an aqueous solution by slow evaporation at a controlled temperature (e.g., ~300 K).[12]

-

Crystal Mounting: Select a clear, well-formed single crystal and mount it on a goniometer head.

-

Data Collection:

-

Use a four-circle X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα, λ = 0.71073 Å).

-

Perform data collection at a controlled temperature (e.g., room temperature).

-

Collect a series of diffraction frames by rotating the crystal through various angles.

-

-

Data Processing:

-

Integrate the raw diffraction data to obtain the intensities and positions of the Bragg reflections.

-

Apply corrections for Lorentz factor, polarization, and absorption.

-

-

Structure Solution and Refinement:

-

Determine the crystal system and space group from the systematic absences in the diffraction data.

-

Solve the crystal structure using direct methods or Patterson methods to find the initial atomic positions.

-

Refine the structural model using full-matrix least-squares methods against the observed reflection data. Refine atomic positions, and anisotropic thermal parameters until convergence is reached.[13]

-

FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove moisture.

-

Grind a small amount of the this compound sample (1-2 mg) with ~200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet-forming die.

-

Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample chamber.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Raman Spectroscopy

-

Sample Preparation: Place a small amount of the crystalline this compound powder into a sample holder (e.g., a glass capillary tube or a well slide).

-

Instrument Setup:

-

Use a Raman spectrometer equipped with a laser excitation source (e.g., an argon ion laser).

-

Align the instrument optics, including the scattering tube, condensing lens, and collimating tube, to maximize the signal.[8]

-

-

Data Acquisition:

-

Expose the sample to the laser beam.

-

Collect the scattered light using a high-sensitivity detector. The spectrum is recorded as the intensity of scattered light versus the Raman shift (in cm⁻¹), which is the difference in wavenumber between the incident and scattered light.

-

Long exposure times may be necessary due to the weakness of the Raman effect.[8]

-

Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh a small amount of the this compound monohydrate sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to provide a controlled atmosphere.[10]

-

-

Data Acquisition:

-

Heat the sample according to a predefined temperature program (e.g., a linear ramp of 10 °C/min) up to a final temperature beyond its decomposition point (e.g., 500 °C).

-

Continuously record the sample weight as a function of temperature.

-

The resulting TGA curve plots the percentage of weight loss against temperature, allowing for the identification of dehydration and decomposition events.

-

Conclusion

This guide has detailed the structural and analytical properties of this compound. Its hydrated form crystallizes in the monoclinic system, with the [H₂PO₂]⁻ anion adopting a distorted tetrahedral geometry.[5] This structure gives rise to characteristic vibrational signatures that are readily identified using FTIR and Raman spectroscopy.[7][8] Furthermore, thermal analysis confirms its decomposition pathway, which involves an initial dehydration step followed by disproportionation at elevated temperatures to yield flammable phosphine gas and solid phosphate byproducts.[9][10] The provided data tables and experimental protocols offer a valuable resource for researchers working with this important industrial chemical.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [mekongchem.com]

- 3. webqc.org [webqc.org]

- 4. This compound | NaO2P | CID 23675242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. THE RAMAN SPECTRA OF SODIUM-HYPOPHOSPHITE, POTASSIUM-HYPOPHOSPHITE, METAPHOSPHORIC ACID, AND SODIUM-METAPHOSPHATE - ProQuest [proquest.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. rsc.org [rsc.org]

- 11. uwaterloo.ca [uwaterloo.ca]

- 12. Preparation and Structure of sodium dihydrogen phosphate dihydrate_Chemicalbook [chemicalbook.com]

- 13. journals.iucr.org [journals.iucr.org]

In-depth Technical Guide to the Thermal Decomposition Mechanism of Sodium Hypophosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of sodium hypophosphite (NaH₂PO₂), a compound of significant interest in various industrial applications, including electroless plating and as a reducing agent in chemical synthesis. Understanding its thermal behavior is crucial for ensuring process safety, optimizing reaction conditions, and controlling the formation of potentially hazardous byproducts. This document details the decomposition pathway, intermediate and final products, and the experimental methodologies used to elucidate this mechanism.

Core Decomposition Mechanism

The thermal decomposition of this compound, particularly its monohydrate form (NaH₂PO₂·H₂O), is a complex, multi-step process that primarily proceeds through disproportionation reactions. The decomposition pathway is significantly influenced by temperature and the presence of water.

The process can be broadly categorized into three main stages:

-

Dehydration: For this compound monohydrate, the decomposition begins with the loss of its water of hydration at temperatures typically below 200°C.

-

Initial Disproportionation: Around 310°C, the anhydrous this compound undergoes a significant disproportionation.[1] This is a critical step where the primary gaseous product, phosphine (PH₃), a toxic and spontaneously flammable gas, is evolved.[1] Concurrently, a mixture of solid sodium phosphites and phosphates is formed. Key intermediates produced in this stage include sodium dihydrogen pyrophosphate (Na₂H₂P₂O₅) and sodium phosphite (Na₂HPO₃).[1] Hydrogen gas (H₂) is also generated during this phase.[1]

-

Secondary Reactions and Final Product Formation: As the temperature increases further, the intermediate products undergo subsequent reactions. The pyrophosphate and phosphite intermediates react to form more stable, higher-order phosphates. The final solid products are predominantly sodium pyrophosphate (Na₄P₂O₇) and sodium tripolyphosphate (Na₅P₃O₁₀).[1] At higher temperatures, any remaining phosphine may decompose to form red phosphorus.[1]

The overall decomposition can be summarized by the following simplified equation, although it doesn't capture the complexity of the intermediate steps:

2NaH₂PO₂ → PH₃ + Na₂HPO₄[2]

A more detailed representation of the main reaction pathway is illustrated in the diagram below.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the thermal decomposition of this compound, compiled from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies.

| Stage | Temperature Range (°C) | Key Events | Mass Loss (%) | Gaseous Products | Solid Products |

| 1 | < 200 | Dehydration of NaH₂PO₂·H₂O | ~17% | H₂O | Anhydrous NaH₂PO₂ |

| 2 | 250 - 350 | Initial Disproportionation | Variable | PH₃, H₂ | Na₂H₂P₂O₅, Na₂HPO₃ |

| 3 | > 350 | Secondary Reactions & Condensation | Variable | H₂ | Na₄P₂O₇, Na₅P₃O₁₀ |

Note: The exact temperatures and mass loss percentages can vary depending on factors such as the heating rate and the atmosphere under which the analysis is conducted. Higher heating rates tend to shift the decomposition temperatures to higher values.

Experimental Protocols

The elucidation of the thermal decomposition mechanism of this compound relies on a combination of analytical techniques. Detailed methodologies for the key experiments are provided below.

Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

TGA-DSC is a cornerstone technique for studying thermal decomposition, providing simultaneous information on mass loss and heat flow.

-

Objective: To determine the temperature ranges of decomposition, the associated mass losses, and the nature of the thermal events (endothermic or exothermic).

-

Instrumentation: A simultaneous TGA-DSC instrument.

-

Sample Preparation: A small amount of this compound monohydrate (typically 5-10 mg) is accurately weighed into an alumina or platinum crucible.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.[1] The effect of varying heating rates (e.g., 5, 15, 20 °C/min) can be investigated to study the reaction kinetics.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature of around 600-800 °C to ensure complete decomposition.

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation of the sample and its decomposition products.

-

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature, while the DSC curve shows the heat flow. The derivative of the TGA curve (DTG) is often used to identify the temperatures of the maximum rates of mass loss.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the solid residues at different stages of decomposition.

-

Objective: To determine the crystal structures of the initial material, intermediates, and final solid products.

-

Instrumentation: A powder X-ray diffractometer.

-

Sample Preparation: Solid residues from the thermal decomposition are collected after heating the this compound to specific temperatures (e.g., 280, 300, 330, 360, and 400 °C) in a furnace under a controlled atmosphere and holding for a defined period (e.g., 1 hour). The collected samples are then finely ground.

-

Experimental Conditions:

-

X-ray Source: Commonly Cu Kα radiation (λ = 1.5406 Å).

-

Scan Parameters: The diffraction pattern is typically recorded over a 2θ range of 10-80° with a step size of 0.02° and a specific scan speed.

-

-

Data Analysis: The obtained diffraction patterns are compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present in the sample.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for identifying and quantifying the different phosphorus-containing species in the solid residue.

-

Objective: To identify the various phosphorus compounds (hypophosphite, phosphite, pyrophosphate, etc.) present in the solid residues at different decomposition temperatures.

-

Instrumentation: A high-resolution NMR spectrometer.

-

Sample Preparation: The solid residues obtained from heating this compound to various temperatures are dissolved in a suitable solvent, typically deuterium oxide (D₂O).

-

Experimental Conditions:

-

Spectrometer Frequency: A high-frequency spectrometer is used.

-

Reference: 85% phosphoric acid is commonly used as an external standard.

-

Acquisition Parameters: Proton-decoupled ³¹P NMR spectra are acquired to simplify the spectra and improve sensitivity.

-

-

Data Analysis: The chemical shifts (δ) in the ³¹P NMR spectrum are characteristic of the different phosphorus environments, allowing for the identification of the various phosphate and phosphite species.

Quantification of Phosphine (PH₃)

Given the toxicity of phosphine, its quantification is a critical aspect of studying the thermal decomposition of this compound.

-

Methodology: Gas Chromatography (GC) coupled with a suitable detector, such as a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS), is a common method for phosphine quantification.

-

Procedure:

-

The thermal decomposition is carried out in a sealed reactor connected to a gas sampling system.

-

A known volume of the evolved gas is collected from the headspace at specific time intervals or temperatures.

-

The collected gas sample is injected into the GC.

-

The concentration of phosphine is determined by comparing the peak area from the sample to a calibration curve generated using phosphine standards of known concentrations.

-

This in-depth guide provides a solid foundation for understanding the complex thermal decomposition of this compound. For professionals in research and development, this knowledge is paramount for the safe handling of this compound and for the precise control of processes in which it is utilized.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Redox Potential of Sodium Hypophosphite in Aqueous Solution

This technical guide provides a comprehensive overview of the redox chemistry of this compound (NaH₂PO₂) in aqueous solutions. It covers its thermodynamic properties, including redox potentials under various pH conditions, and details experimental protocols for its characterization.

Redox Chemistry of this compound

This compound is a powerful reducing agent, a property owing to the +1 oxidation state of phosphorus, which can be readily oxidized to higher oxidation states. Its primary oxidation product in redox reactions is typically phosphite (H₃PO₃ or its conjugate bases), where phosphorus is in the +3 oxidation state.

Half-Reactions and pH Dependence

The redox behavior of this compound is highly dependent on the pH of the aqueous solution. The half-reactions for the oxidation of hypophosphite to phosphite in acidic and basic media are as follows:

In Acidic Solution: The oxidation of hypophosphorous acid (H₃PO₂) to phosphorous acid (H₃PO₃) involves the loss of two electrons.

H₃PO₂(aq) + H₂O(l) ⇌ H₃PO₃(aq) + 2H⁺(aq) + 2e⁻

In Basic Solution: In an alkaline medium, the hypophosphite ion (H₂PO₂⁻) is oxidized to the phosphite ion (HPO₃²⁻).

H₂PO₂⁻(aq) + 2OH⁻(aq) ⇌ HPO₃²⁻(aq) + H₂O(l) + 2e⁻

Quantitative Redox Potential Data

The standard electrode potential (E°) provides a quantitative measure of the reducing strength of a substance. The tables below summarize the known redox potentials for the hypophosphite/phosphite couple.

Table 1: Standard Redox Potentials of the Hypophosphite/Phosphite Couple

| Half-Reaction | Standard Potential (E°) (V vs. SHE) | Conditions |

| H₃PO₃(aq) + 2H⁺ + 2e⁻ ⇌ H₃PO₂(aq) + H₂O(l) | -0.499 | Acidic solution |

| (HPO₃)²⁻/(H₂PO)₂⁻ | -0.913 | pH 7.0 |

Table 2: pH Dependence of the Redox Potential for the (HPO₃)²⁻/(H₂PO)₂⁻ Couple

The potential of a redox couple as a function of pH can be described by the Nernst equation. For a general reaction:

aA + mH⁺ + ne⁻ ⇌ bB + cH₂O

The Nernst equation is:

E = E° - (RT/nF)ln(([B]ᵇ)/([A]ᵃ[H⁺]ᵐ))

This can be simplified at 25 °C (298.15 K) to:

E = E° - (0.05916/n)log(([B]ᵇ)/([A]ᵃ)) + (0.05916m/n)pH

Given the half-reaction in acidic solution, the potential becomes more negative with increasing pH, indicating that this compound is a stronger reducing agent in alkaline solutions.

| pH | Calculated Potential (V vs. SHE) |

| 0 | -0.499 |

| 4 | -0.737 |

| 7 | -0.913[1] |

| 10 | -1.089 |

| 14 | -1.265 |

Note: Calculated potentials are based on the standard potential in acidic solution and the Nernst equation, assuming a 2-electron, 2-proton process. The value at pH 7 is experimentally referenced.

Application in Electroless Nickel Plating

A primary industrial application of this compound's reducing power is in electroless nickel plating. In this autocatalytic process, hypophosphite reduces nickel ions to metallic nickel on a substrate, forming a nickel-phosphorus alloy.[2][3][4][5] The following diagram illustrates the generally accepted mechanism for this process.

Figure 1: Mechanism of Electroless Nickel Plating.

Experimental Protocols

The redox properties of this compound can be investigated through various electrochemical techniques. Detailed protocols for cyclic voltammetry and redox titration are provided below.

Cyclic Voltammetry of this compound

Objective: To determine the oxidation potential of this compound and study its electrochemical behavior at a solid electrode.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode: Glassy carbon or platinum disk electrode

-

Reference Electrode: Ag/AgCl (saturated KCl) or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire or mesh

-

This compound monohydrate (NaH₂PO₂·H₂O)

-

Supporting Electrolyte: 0.5 M Sodium sulfate (Na₂SO₄)

-

Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

-

Deionized water

-

Inert gas (Nitrogen or Argon) for deaeration

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and sonicate for 2-3 minutes to remove any adhered alumina particles.

-

Electrolyte Preparation: Prepare a 0.5 M solution of Na₂SO₄ in deionized water. Adjust the pH of the solution to the desired value (e.g., 3, 7, or 11) using dilute H₂SO₄ or NaOH.

-

Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode. Add the prepared electrolyte solution to the cell.

-

Deaeration: Deaerate the electrolyte solution by bubbling with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a gentle stream of the inert gas over the solution during the experiment.

-

Background Scan: Perform a cyclic voltammogram of the supporting electrolyte alone to establish the potential window and to ensure the absence of impurities. Scan the potential from an initial value (e.g., -1.0 V vs. Ag/AgCl) to a final value (e.g., +1.0 V vs. Ag/AgCl) and back at a scan rate of 50 mV/s.

-

Sample Measurement: Add a known concentration of this compound (e.g., to a final concentration of 10 mM) to the deaerated electrolyte. Allow the solution to stabilize for a few minutes.

-

Data Acquisition: Record the cyclic voltammogram of the this compound solution using the same potential window and scan rate as the background scan.

-

Data Analysis: Observe the resulting voltammogram for the appearance of an anodic peak, which corresponds to the oxidation of hypophosphite. The potential at the peak maximum (Eₚₐ) provides information about the oxidation potential under the given experimental conditions.

Redox Titration of this compound with Potassium Permanganate

Objective: To determine the concentration of a this compound solution via redox titration with a standardized potassium permanganate solution.

Materials and Equipment:

-

50 mL Burette

-

250 mL Erlenmeyer flasks

-

10 mL Volumetric pipette

-

Hot plate

-

Standardized ~0.02 M Potassium permanganate (KMnO₄) solution

-

This compound solution of unknown concentration

-

6 M Sulfuric acid (H₂SO₄)

-

Solid sodium fluoride (NaF)

Procedure:

-

Sample Preparation: Pipette 10.00 mL of the this compound solution into a 250 mL Erlenmeyer flask.

-

Acidification: Carefully add 20 mL of 6 M H₂SO₄ to the flask.

-

Complexation: Add approximately 2 g of solid sodium fluoride. The fluoride ions complex with Mn³⁺, an intermediate in the reduction of permanganate, preventing the formation of insoluble manganese oxides that can obscure the endpoint.[6]

-

Titration: Fill the burette with the standardized KMnO₄ solution and record the initial volume. Titrate the acidified hypophosphite solution with the KMnO₄ solution. The reaction is the oxidation of hypophosphite to phosphite.

-

Endpoint Detection: The endpoint is reached when the first persistent faint pink color appears in the solution, due to the excess of the intensely purple permanganate ion. Potassium permanganate acts as its own indicator.[7][8][9][10][11]

-

Recording and Repetition: Record the final volume of the KMnO₄ solution. Repeat the titration at least two more times to ensure precision.

-

Calculation: The reaction stoichiometry between permanganate and hypophosphite in acidic solution is:

5H₃PO₂ + 2MnO₄⁻ + 6H⁺ → 5H₃PO₃ + 2Mn²⁺ + 3H₂O

Using the average volume of KMnO₄ titrant and the known concentration of the KMnO₄ solution, calculate the moles of KMnO₄ reacted. From the stoichiometry, determine the moles of this compound in the initial sample and thereby its concentration.

References

- 1. Redox potential of (HPO3)2-/(H2PO)2- - Generic - BNID 104419 [bionumbers.hms.harvard.edu]

- 2. advancedplatingtech.com [advancedplatingtech.com]

- 3. Electroless nickel-phosphorus plating - Wikipedia [en.wikipedia.org]

- 4. tau.ac.il [tau.ac.il]

- 5. scribd.com [scribd.com]

- 6. Oxidation with permanganate in presence of fluoride: Determination of hypophosphite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. Permanganate Titrations [staff.buffalostate.edu]

- 9. elearning.univ-mila.dz [elearning.univ-mila.dz]

- 10. sc-st.univ-batna2.dz [sc-st.univ-batna2.dz]

- 11. studylib.net [studylib.net]

A Technical Guide to Sodium Hypophosphite: Differentiating CAS Numbers 7681-53-0 and 10039-56-2 for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical differences between the two common forms of sodium hypophosphite, distinguished by their CAS numbers, and explores their applications within the pharmaceutical sciences. This document provides a comprehensive overview of their chemical and physical properties, analytical methodologies, and roles in drug development, including their function as reducing agents, antioxidants, and precursors to bioactive molecules.

Differentiating the Anhydrous and Monohydrate Forms

This compound is commercially available in two primary forms: anhydrous and monohydrate. The key distinction lies in the presence of water of crystallization, which impacts their molecular weight, density, and stability.

-

CAS Number 7681-53-0: Refers to the anhydrous form of this compound (NaH₂PO₂).[1]

-

CAS Number 10039-56-2: Refers to the monohydrate form of this compound (NaH₂PO₂·H₂O).[2][3]

The monohydrate is the more commonly encountered form in industrial production and practical use as it is more stable and less prone to decomposition.[2] The anhydrous form is hygroscopic and can readily absorb moisture from the air to convert to the monohydrate form.[4]

Comparative Physicochemical Properties

The following table summarizes the key quantitative data for both forms of this compound, facilitating a clear comparison for researchers in selecting the appropriate material for their specific application.

| Property | This compound Anhydrous (CAS 7681-53-0) | This compound Monohydrate (CAS 10039-56-2) |

| Chemical Formula | NaH₂PO₂[1] | NaH₂PO₂·H₂O[3] |

| Molecular Weight | 87.98 g/mol [1] | 105.99 g/mol [3] |

| Appearance | White crystalline solid[1] | Odorless, white, deliquescent crystals or granular powder[4][5] |

| Density | Not specified | 1.77 g/cm³[4] |

| Melting Point | Decomposes | 310 °C (decomposes)[4] |

| Solubility in Water | Soluble | 90 g/100 mL at 20 °C[4] |

| Solubility in other solvents | Slightly soluble in alcohol[2] | Soluble in ethanol and glycerin; insoluble in ether[5] |

Role in Drug Development and Pharmaceutical Sciences

This compound serves several critical functions in drug development, primarily leveraging its properties as a potent and environmentally friendly reducing agent, an antioxidant, and a precursor for the synthesis of phosphinate-containing compounds.

Reducing Agent in Pharmaceutical Synthesis

This compound is a valuable reducing agent in organic synthesis, particularly in the reductive amination of carbonyl compounds to produce amines, a common structural motif in pharmaceuticals.[3] This method is considered environmentally benign due to the non-toxic and stable nature of this compound.[3]

The following is a generalized protocol for the reductive amination of a carbonyl compound with an amine using this compound monohydrate, based on literature procedures.[3]

Materials:

-

Carbonyl compound (aldehyde or ketone)

-

Amine

-

This compound monohydrate (NaH₂PO₂·H₂O)

-

Solvent (e.g., neat, or a suitable organic solvent)

Procedure:

-

In a reaction vessel, combine the carbonyl compound (1 equivalent) and the amine (1-1.2 equivalents).

-

Add this compound monohydrate (1.5-2 equivalents).

-

The reaction can be conducted neat or in a suitable solvent.

-

Heat the reaction mixture to a temperature between 90-160 °C.[3]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product can be isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.

Caption: Experimental workflow for reductive amination.

Antioxidant in Pharmaceutical Formulations

This compound is utilized as an antioxidant and stabilizer in various pharmaceutical formulations, including syrups and tonics.[4] Its reducing properties help to prevent the degradation of active pharmaceutical ingredients (APIs) and excipients that are susceptible to oxidation, thereby enhancing the stability and shelf-life of the final product.

The antioxidant mechanism of this compound involves its ability to scavenge free radicals and reduce oxidizing agents, thus protecting the formulation from oxidative stress.

Caption: Antioxidant mechanism of this compound.

Precursor for Bioactive Molecules

This compound serves as a precursor in the synthesis of 1,1-bis-H-phosphinates, which are novel precursors to the biologically important 1,1-bisphosphonates.[4] Bisphosphonates are a class of drugs used to treat bone disorders such as osteoporosis and Paget's disease by inhibiting bone resorption. The synthesis involves the radical addition of this compound to terminal alkynes.[4]

Caption: Synthesis of bisphosphonates from this compound.

Analytical Methodologies

Accurate quantification of this compound is crucial for quality control in both pharmaceutical manufacturing and formulation. A common and reliable method for its determination is redox titration.

Experimental Protocol: Titrimetric Analysis of this compound

This protocol describes the determination of this compound concentration in a sample, adapted from methods used for electroless plating solutions, which can be validated for pharmaceutical use.

Reagents:

-

0.1 N Iodine/Iodide solution

-

0.1 N Sodium thiosulfate solution

-

6 N Hydrochloric acid

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in deionized water to a known volume in a volumetric flask.

-

Pipette a 5.0 mL aliquot of the sample solution into a 250 mL Erlenmeyer flask.

-

Add 25 mL of 6 N hydrochloric acid.

-

Pipette 50.0 mL of 0.1 N Iodine/Iodide solution into the flask and swirl to mix.

-

Stopper the flask and keep it in the dark for a minimum of 30 minutes to allow for the reaction to complete.

-

Titrate the excess iodine with 0.1 N sodium thiosulfate solution until the solution becomes a clear, colorless endpoint.

-

Record the volume of sodium thiosulfate solution used.

Calculation: The concentration of this compound in g/L can be calculated using the following formula:

This compound (g/L) = (mL of 0.1 N Iodine/Iodide – mL of 0.1 N Sodium Thiosulfate) × Factor

The factor is determined based on the stoichiometry of the reaction and the molecular weight of this compound (anhydrous or monohydrate, depending on the standard used).

Signaling Pathways: An Indirect Connection

Direct evidence for the interaction of the hypophosphite ion with specific biological signaling pathways is not well-documented in publicly available literature. However, an indirect link can be inferred through its role as a precursor to bisphosphonates. Bisphosphonates are known to interfere with the mevalonate pathway in osteoclasts, which is crucial for the prenylation of small GTPases. This inhibition ultimately leads to the disruption of osteoclast function and induction of apoptosis.

While this compound itself is not known to directly target this pathway, its conversion to bisphosphonates provides a route through which it can indirectly influence these critical cellular signaling events. Further research is warranted to explore any direct effects of hypophosphite or phosphinate ions on cellular signaling cascades.

Conclusion

The distinction between this compound anhydrous (CAS 7681-53-0) and monohydrate (CAS 10039-56-2) is fundamental for its application in pharmaceutical research and development. The monohydrate is the more common and stable form. This compound's utility as a reducing agent in green chemistry, an antioxidant in formulations, and a precursor to bioactive bisphosphonates underscores its importance in the pharmaceutical industry. The provided experimental protocols offer a starting point for its application and analysis. While its direct interaction with signaling pathways remains an area for future investigation, its indirect role through the synthesis of bisphosphonates is a key aspect of its biological relevance. This guide provides the foundational technical knowledge for researchers and scientists to effectively utilize this compound in their drug development endeavors.

References

- 1. Frontiers | The functional mechanisms of phosphite and its applications in crop plants [frontiersin.org]

- 2. This compound | NaO2P | CID 23675242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Radical Reaction of this compound with Terminal Alkynes: Synthesis of 1,1-bis-H-Phosphinates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The functional mechanisms of phosphite and its applications in crop plants - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Sodium Hypophosphite in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of sodium hypophosphite in various organic solvents, a critical parameter for its application in diverse fields, including electroless plating, organic synthesis, and potentially in pharmaceutical formulations. This document provides a compilation of available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual representation of a general experimental workflow.

Core Data Summary

The solubility of this compound, an inorganic salt, in organic solvents is influenced by factors such as the polarity of the solvent, its ability to form hydrogen bonds, and the temperature. While extensively soluble in water and glycerol, its solubility in organic solvents varies significantly.

Quantitative Solubility Data

The following table summarizes the available quantitative data for the solubility of this compound in select organic solvents. It is important to note that some literature refers to the anhydrous form (NaH₂PO₂) while others pertain to the monohydrate (NaH₂PO₂·H₂O). Where specified, this distinction has been noted.

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) | Notes |

| Ethylene Glycol | 25 | 33.0 | Anhydrous this compound[1] |

| Propylene Glycol | 25 | 9.7 | Anhydrous this compound[1] |

| Ethanol | 20 | Soluble | Quantitative data not specified[2] |

| Absolute Alcohol | - | Slightly Soluble | Qualitative description[1] |

| Boiling Alcohol | - | Freely Soluble | Qualitative description[1] |

| Cold Alcohol | - | Soluble | Qualitative description[1] |

| Propanol | - | Insoluble | Qualitative description[3] |

| Ether | - | Insoluble | Qualitative description[1] |

Note: There are conflicting reports regarding the solubility in ethanol, with one source stating it is insoluble[3], while others indicate varying degrees of solubility[1][2]. This discrepancy may arise from differences in the experimental conditions or the form of this compound used (anhydrous vs. monohydrate). Further experimental verification is recommended.

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt like this compound in an organic solvent can be performed using several established methods. The choice of method often depends on the desired accuracy, the nature of the solvent, and the available equipment. Two common and reliable methods are the gravimetric method and the polythermal method.

Gravimetric Method

This method involves preparing a saturated solution at a specific temperature, separating the undissolved solid, and then determining the concentration of the solute in a known mass or volume of the solvent by evaporating the solvent and weighing the residue.

Detailed Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed. This can take several hours.

-

Phase Separation: The agitated mixture is allowed to stand at the constant temperature until the undissolved solid has settled. A sample of the clear, saturated supernatant is then carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of any solid particles.

-

Analysis: a. A known mass of the saturated solution is transferred to a pre-weighed container. b. The solvent is carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the this compound) until a constant weight of the dried residue is obtained. c. The mass of the dissolved this compound is determined by subtracting the initial weight of the container from the final weight. d. The mass of the solvent is calculated by subtracting the mass of the dissolved solute from the total mass of the saturated solution sample. e. The solubility is then expressed as grams of solute per 100 grams of solvent.

Polythermal Method

The polythermal method involves preparing a solution of a known concentration and then determining the temperature at which the solution becomes saturated upon cooling or unsaturated upon heating. This is often observed visually as the point of appearance or disappearance of the last crystal.

Detailed Protocol:

-

Preparation of a Solution with Known Concentration: A precisely weighed amount of this compound is added to a precisely weighed amount of the organic solvent in a sealed container equipped with a stirrer and a temperature sensor.

-

Dissolution: The mixture is heated slowly while being continuously stirred until all the solid has completely dissolved.

-

Controlled Cooling: The clear solution is then cooled at a slow, controlled rate (e.g., 0.1-0.5 °C/min) with continuous stirring.

-

Observation of Saturation Point: The temperature at which the first crystals appear is carefully noted. This temperature represents the saturation temperature for that specific concentration.

-

Data Collection: The experiment is repeated with different known concentrations of this compound to obtain a series of saturation temperatures.

-

Solubility Curve Construction: The data points of concentration versus saturation temperature are plotted to construct a solubility curve, which provides the solubility of this compound in the solvent over a range of temperatures.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility, applicable to both the gravimetric and polythermal methods.

Caption: General experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Hygroscopic Nature of Anhydrous Sodium Hypophosphite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous sodium hypophosphite (NaH₂PO₂), also known as sodium phosphinate, is the sodium salt of hypophosphorous acid.[1] It presents as a white, odorless, crystalline solid.[1] While it has significant applications as a reducing agent in various industries, including pharmaceuticals, its pronounced hygroscopic and deliquescent nature presents considerable challenges in handling, storage, and formulation.[2] This technical guide provides a comprehensive overview of the hygroscopic properties of anhydrous this compound, detailing its physical and chemical characteristics, the implications of its moisture sensitivity, and the experimental protocols for its characterization.

Physicochemical Properties of this compound

Anhydrous this compound readily absorbs atmospheric moisture, leading to the formation of the more stable this compound monohydrate (NaH₂PO₂·H₂O).[1][3] This inherent instability of the anhydrous form in the presence of humidity is a critical consideration for its application in moisture-sensitive environments.

Table 1: Physicochemical Properties of this compound

| Property | Anhydrous this compound | This compound Monohydrate |

| Chemical Formula | NaH₂PO₂ | NaH₂PO₂·H₂O |

| Molar Mass | 87.98 g/mol [1] | 105.99 g/mol [1] |

| Appearance | White crystalline solid[1] | Colorless, pearly crystalline plates or white granular powder |

| Hygroscopicity | Highly hygroscopic, deliquescent | Readily absorbs moisture from the air[1] |

| Solubility in Water | Soluble[1] | 90 g/100 mL (20 °C)[4] |

The Hygroscopic Nature of Anhydrous this compound

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. Materials that are highly hygroscopic and absorb enough water to dissolve and form a liquid solution are termed deliquescent. Anhydrous this compound falls into this category, readily taking up water vapor from the air. This property is accelerated in environments with high humidity.[4]

The transition from the anhydrous to the hydrated form can significantly impact the material's physical and chemical properties, including its crystal structure, particle size, flowability, and chemical stability. In the context of drug development, such changes can affect dosage form uniformity, dissolution rates, and ultimately, the therapeutic efficacy and shelf-life of a pharmaceutical product.

Quantitative Hygroscopicity Data

Table 2: Critical Relative Humidity (CRH) of Various Salts at 25°C (Illustrative Examples)

| Salt | Critical Relative Humidity (%) |

| Sodium Chloride (NaCl) | 75 |

| Sodium Nitrate (NaNO₃) | 74 |

| Sodium Bromide (NaBr) | 58 |

| Sodium Iodide (NaI) | 40 |

| Anhydrous this compound (NaH₂PO₂) | Data not available in cited literature |

Experimental Protocols for Hygroscopicity Determination

To characterize the hygroscopic nature of a substance like anhydrous this compound, several established experimental techniques can be employed. The following sections detail the general protocols for these methods.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of humidity at a constant temperature.[5] This allows for the determination of a moisture sorption-desorption isotherm, which is a key indicator of a material's hygroscopicity.[5]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of anhydrous this compound (typically 5-20 mg) is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% relative humidity, RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity of the gas stream is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, again allowing for mass equilibration at each step.

-

Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage of the initial dry mass against the relative humidity to generate the sorption and desorption isotherms.

Figure 1: Workflow for Dynamic Vapor Sorption (DVS) Analysis.

Gravimetric Sorption Analysis (Static Method)

This traditional method involves exposing a pre-weighed, dried sample to a series of controlled humidity environments created using saturated salt solutions in desiccators.[6]

Experimental Protocol:

-

Sample Preparation: A sample of anhydrous this compound is dried to a constant weight in a vacuum oven.

-

Desiccator Setup: A series of desiccators are prepared, each containing a saturated solution of a different salt to maintain a specific relative humidity at a constant temperature (e.g., 25°C).

-

Exposure: The dried, weighed sample is placed in the first desiccator and stored until it reaches a constant weight, indicating equilibrium.

-

Weighing: The sample is removed and quickly weighed to determine the mass of water absorbed.

-

Incremental Exposure: The sample is then moved to the desiccator with the next highest relative humidity, and the process is repeated for each humidity level.

-

Data Analysis: The percentage weight gain at each relative humidity is calculated and plotted to generate a moisture sorption isotherm.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - High Purity Grade, Highly Water Soluble And Moisture Absorbent at Best Price in Anand | Elnico Pvt. Ltd. [tradeindia.com]

- 3. This compound use and properties [hxochemical.com]

- 4. Does this compound absorb moisture?_NXOCHEM [nxochem.com]

- 5. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 6. asiapharmaceutics.info [asiapharmaceutics.info]

Purity Specifications for Research-Grade Sodium Hypophosphite

An In-depth Technical Guide to Purity Standards for Research-Grade Sodium Hypophosphite

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to ensure the accuracy, reproducibility, and integrity of experimental results. This compound (NaH₂PO₂), a powerful reducing agent, finds applications in various chemical syntheses and processes, including the preparation of catalysts and electroless nickel plating.[1] This guide provides a comprehensive overview of the purity standards, common impurities, and analytical methodologies for research-grade this compound.

Research-grade this compound is typically available as a white, odorless, crystalline powder, often in its monohydrate form (NaH₂PO₂·H₂O).[2][3] It is highly soluble in water and can absorb moisture from the air.[1] The purity standards for research-grade material are stringent to minimize interference in sensitive applications. While various suppliers may have slightly different specifications, a typical research-grade or "Reagent Grade" product will conform to the parameters outlined below.

Table 1: General Specifications for Research-Grade this compound

| Parameter | Specification | Notes |

| Form | White crystalline powder | [4][5] |

| Assay (Purity) | ≥99% (typically 99-103%) | [6] Based on the monohydrate form. |

| pH (5% solution) | 6.0 - 8.0 | [6][7] Ensures neutrality for sensitive reactions. |

| Solubility in Water | ~909 g/L at 30°C | [8] Highly soluble. |

| Loss on Drying | ≤1% (105°C, 2h) | [8] For anhydrous specifications. |

Table 2: Impurity Limits for Research-Grade this compound

The presence of impurities can significantly affect the outcome of research, for instance, by poisoning catalysts or causing unwanted side reactions. Heavy metals are a primary concern due to their toxicity and potential to interfere with chemical processes.[9] The following table summarizes typical maximum allowable limits for common impurities.